Cas no 852218-16-7 (2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one)

2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thienopyrimidinone core with a chloromethyl substituent at the 2-position and a phenyl group at the 6-position. This structure imparts reactivity useful in medicinal chemistry and material science applications, particularly as a versatile intermediate for further functionalization. The chloromethyl group enables nucleophilic substitution reactions, facilitating the introduction of diverse pharmacophores or ligands. The phenyl-thienopyrimidinone scaffold is known for its potential bioactivity, making this compound valuable in drug discovery for targeting kinases or other biological pathways. Its synthetic utility and structural features make it a promising building block for developing novel therapeutic agents or functional materials.
2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one structure
852218-16-7 structure
Product name:2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one
CAS No:852218-16-7
MF:C13H9N2OSCl
Molecular Weight:276.741
MDL:MFCD01850756
CID:2625496
PubChem ID:4962115

2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one
    • 2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one
    • G62682
    • SR-01000066325
    • 852218-16-7
    • 2-(chloromethyl)-6-phenyl-3H,4H-thieno(2,3-d)pyrimidin-4-one
    • 2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • BBL009914
    • 2-(chloromethyl)-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
    • SMR000594842
    • EN300-12878
    • MLS001174293
    • STK711085
    • VS-02251
    • SR-01000066325-1
    • Z55164287
    • 2-(Chloromethyl)-6-phenylthieno(2,3-d)pyrimidin-4(1H)-one
    • CS-0232799
    • 2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
    • AKOS005137373
    • MFCD01850756
    • DTXSID301195778
    • 863-631-8
    • MDL: MFCD01850756
    • インチ: InChI=1S/C13H9ClN2OS/c14-7-11-15-12(17)9-6-10(18-13(9)16-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16,17)
    • InChIKey: XIZLGTMVTXLUGC-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 276.0124118Da
  • 同位素质量: 276.0124118Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 368
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.7Ų
  • XLogP3: 3

2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-12878-0.25g
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
852218-16-7 95.0%
0.25g
$64.0 2025-02-21
Enamine
EN300-12878-1.0g
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
852218-16-7 95.0%
1.0g
$130.0 2025-02-21
Enamine
EN300-12878-5.0g
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
852218-16-7 95.0%
5.0g
$320.0 2025-02-21
Aaron
AR00IEA5-1g
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
852218-16-7 95%
1g
$204.00 2025-02-28
1PlusChem
1P00IE1T-1g
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
852218-16-7 95%
1g
$180.00 2025-02-28
OTAVAchemicals
1216099-1G
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
852218-16-7 95%
1G
$300 2023-06-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1303469-50mg
2-(Chloromethyl)-6-phenyl-3h,4h-thieno[2,3-d]pyrimidin-4-one
852218-16-7 97%
50mg
¥1317.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1303469-10g
2-(Chloromethyl)-6-phenyl-3h,4h-thieno[2,3-d]pyrimidin-4-one
852218-16-7 97%
10g
¥16077.00 2024-07-28
A2B Chem LLC
AI57217-5g
2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
852218-16-7 95%
5g
$372.00 2024-04-19
Enamine
EN300-12878-100mg
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
852218-16-7 95.0%
100mg
$45.0 2023-10-01

2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one 関連文献

2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-oneに関する追加情報

Introduction to 2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 852218-16-7)

2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, identified by its CAS number 852218-16-7, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyrimidine class, a scaffold known for its broad biological activity and potential therapeutic applications. The presence of a chloromethyl substituent at the 2-position and a phenyl group at the 6-position introduces unique reactivity and binding properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The thieno[2,3-d]pyrimidin-4(3H)-one core structure is a fused bicyclic system consisting of a thiophene ring linked to a pyrimidine ring. This particular arrangement has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The chloromethyl functional group, in particular, serves as a versatile handle for further chemical modifications, enabling the attachment of diverse pharmacophores through nucleophilic addition reactions. This feature makes the compound an attractive building block for drug discovery campaigns targeting diseases such as cancer, inflammation, and infectious disorders.

Recent advancements in medicinal chemistry have highlighted the importance of thienopyrimidine derivatives in the development of novel therapeutics. Studies have demonstrated that these compounds can exhibit inhibitory activity against kinases, proteases, and other enzymes implicated in disease pathogenesis. For instance, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have shown promise in preclinical models as inhibitors of tyrosine kinases, which are overactive in many cancers. The phenyl substituent at the 6-position of our compound contributes to its binding affinity by enhancing hydrophobic interactions with target proteins, further reinforcing its potential as a pharmacological lead.

In terms of synthetic chemistry, 2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized through multi-step reactions involving cyclization and functional group transformations. The synthesis typically begins with the formation of the thienopyrimidine core, followed by introduction of the chloromethyl and phenyl groups at appropriate positions. Modern synthetic methodologies emphasize efficiency and sustainability, often employing catalytic processes or green chemistry principles to minimize waste and improve yields. Such approaches align with the growing emphasis on environmentally conscious drug development practices.

The biological evaluation of CAS No. 852218-16-7 has revealed intriguing properties that warrant further investigation. Preliminary pharmacokinetic studies suggest that this compound exhibits reasonable solubility and stability under physiological conditions, which are essential characteristics for an effective drug candidate. Additionally, in vitro assays have indicated potential activity against certain disease-relevant pathways, prompting researchers to explore its mechanism of action in greater detail. The combination of structural features such as the chloromethyl, phenyl, and heterocyclic core positions this compound as a promising candidate for further optimization.

One particularly exciting avenue for research involves the exploration of structure-activity relationships (SAR) within this series of thienopyrimidine derivatives. By systematically modifying substituents such as the chloromethyl group or introducing additional functional groups like alcohols or amines, chemists can fine-tune the biological profile of these compounds. Such modifications may enhance potency, selectivity, or metabolic stability—key factors determining drug efficacy and safety. Computational modeling techniques are increasingly employed alongside experimental data to predict how structural changes will influence biological activity.

The role of computational chemistry in studying compounds like 852218-16-7 cannot be overstated. Molecular docking simulations allow researchers to predict how this molecule might bind to biological targets at an atomic level. By comparing binding affinities across different derivatives, scientists can identify structural features critical for interactions with proteins or nucleic acids. These insights guide experimental efforts toward optimizing lead compounds into viable drug candidates more rapidly than traditional trial-and-error methods alone would permit.

As interest in targeted therapies grows worldwide,thienopyrimidine-based drugs represent an important class of potential treatments across multiple therapeutic areas.* The versatility offered by scaffolds like *thieno[2,3-d]pyrimidin-4(3H)-one*, combined with strategic functionalization,* makes them particularly compelling candidates for future drug development.* While challenges remain—such as ensuring bioavailability*and*avoiding off-target effects—the* promise*of*these*compounds continues*to inspire innovation.*

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